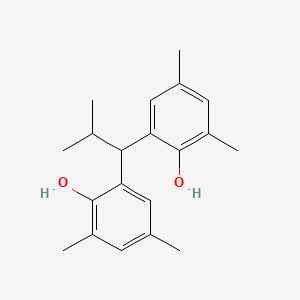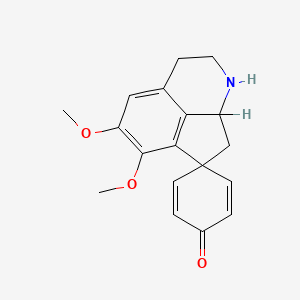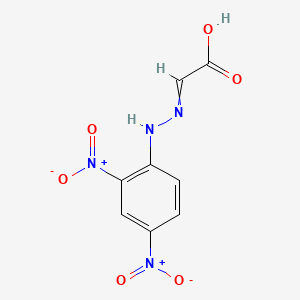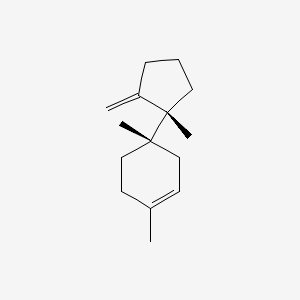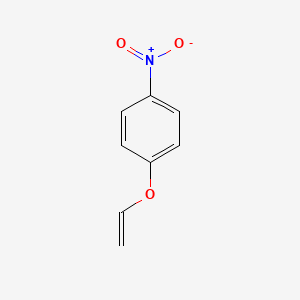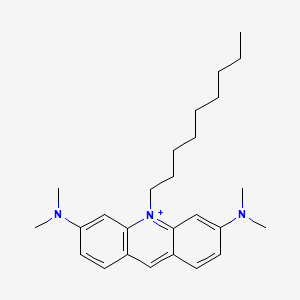
Cefoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cefoxazole is a semi-synthetic, first-generation cephalosporin with bactericidal activity against penicillin-resistant strains of S. aureus.
Applications De Recherche Scientifique
Antimicrobial Activity in Various Environments
Cefoxazole, as part of the cephalosporin group, demonstrates significant antimicrobial activity. Studies have shown its efficacy in various environments. For instance, its presence in sewage treatment plants and its impact on antibiotic resistance in commensal bacteria from aquaculture ecosystems have been explored. Lindberg et al. (2005) investigated the presence of several antibiotics, including cephalosporins, in Swedish sewage treatment plants, highlighting their environmental presence and potential impact on antibiotic resistance patterns (Lindberg, Wennberg, Johansson, Tysklind, & Andersson, 2005). Huang et al. (2015) characterized antibiotic-resistant commensal bacteria in an aquaculture ecosystem, underscoring the influence of antibiotics like cephalosporins in such settings (Huang, Zhang, Tiu, & Wang, 2015).
Drug-Drug Interactions and Synergistic Effects
Cefoxazole's interactions with other drugs and its role in combination therapies have been a subject of research. For instance, the combination of cefoxazole with other drugs like trimethoprim has been studied for its synergistic effects. Minato et al. (2018) explored the synergistic antimicrobial effects of trimethoprim and sulfamethoxazole, a combination that includes cephalosporins like cefoxazole, in treating various infections (Minato, Dawadi, Kordus, Sivanandam, Aldrich, & Baughn, 2018).
Environmental Impact and Degradation
The environmental impact of cefoxazole, particularly its degradation and transformation in various ecosystems, has been a significant area of research. Wang and Wang (2018) reviewed the microbial degradation of sulfamethoxazole, a closely related compound, highlighting the environmental impact of such antibiotics (Wang & Wang, 2018). Additionally, Nödler et al. (2012) studied the microbially mediated abiotic formation of transformation products of sulfamethoxazole under denitrifying conditions, providing insights into its environmental behavior (Nödler, Licha, Barbieri, & Pérez, 2012).
Clinical Applications and Trials
In the clinical setting, the efficacy of cefoxazole in treating various infections has been assessed through numerous trials. Sarashina et al. (2014) conducted a randomized trial comparing cefozopran with cefepime as empirical antibiotic treatment of febrile neutropenia in pediatric cancer patients, an area where cefoxazole's efficacy can be extrapolated (Sarashina, Kobayashi, Yoshida, Toriumi, Suzuki, Sano, & Azuma, 2014).
Impact on Public Health and Environment
Research has also focused on the broader implications of cefoxazole use, particularly concerning public health and environmental safety. Brain et al. (2008) investigated the herbicidal effects of sulfamethoxazole, a sulfonamide antibiotic like cefoxazole, on Lemna gibba, using p-aminobenzoic acid as a biomarker. This study provides insights into the potential nontarget effects of such antibiotics on aquatic plants (Brain, Ramirez, Fulton, Chambliss, & Brooks, 2008).
Propriétés
Numéro CAS |
36920-48-6 |
|---|---|
Nom du produit |
Cefoxazole |
Formule moléculaire |
C21H18ClN3O7S |
Poids moléculaire |
491.9 g/mol |
Nom IUPAC |
(6R,7R)-3-(acetyloxymethyl)-7-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C21H18ClN3O7S/c1-9-14(15(24-32-9)12-5-3-4-6-13(12)22)18(27)23-16-19(28)25-17(21(29)30)11(7-31-10(2)26)8-33-20(16)25/h3-6,16,20H,7-8H2,1-2H3,(H,23,27)(H,29,30)/t16-,20-/m1/s1 |
Clé InChI |
OCLRGULJISNUQS-OXQOHEQNSA-N |
SMILES isomérique |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)COC(=O)C)C(=O)O |
SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(=C(CS4)COC(=O)C)C(=O)O |
SMILES canonique |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(=C(CS4)COC(=O)C)C(=O)O |
Autres numéros CAS |
36920-48-6 |
Synonymes |
cephoxazole |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(5,6,7-Trimethoxy-1H-indol-2-yl)carbonyl]-3-(chloromethyl)indolin-6-amine](/img/structure/B1200178.png)


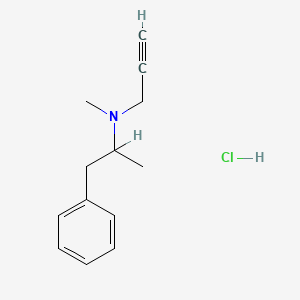
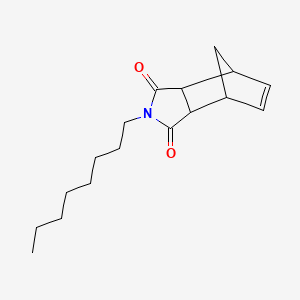
![[2-(9-Chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] 4-(acetamidomethyl)cyclohexane-1-carboxylate](/img/structure/B1200184.png)
